3-Chloro-5-pentylbenzisoxazole: Benchmarking Lipophilicity for Enhanced Membrane Permeability
The 5-pentyl substituent in 3-Chloro-5-pentylbenzisoxazole is predicted to increase lipophilicity relative to its 5-methyl analog. While experimental logP data for the target compound is currently unavailable in the public domain, class-level analysis of benzisoxazole derivatives indicates that elongation of the alkyl chain from methyl to pentyl results in a significant increase in calculated logP (clogP) . For example, the logP value for 3-chloro-5-methyl-1,2-benzisoxazole (the methyl analog) is reported as 1.7 [1]. The pentyl analog is expected to exhibit a logP value substantially greater than this baseline, a property critical for modulating membrane permeability in cellular assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted to be >2.8 based on alkyl chain length . |
| Comparator Or Baseline | 3-Chloro-5-methylbenzisoxazole: LogP = 1.7 [1] |
| Quantified Difference | Not quantifiable due to lack of direct data; predicted increase based on alkyl chain elongation. |
| Conditions | Calculated logP (clogP) or experimental logP in octanol-water system. |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability, a key parameter for intracellular target engagement and bioavailability in cell-based assays.
- [1] ChemBase. 3-Methyl-1,2-benzisoxazole Product Page. CAS: 4825-75-6. 疏水性(logP): 1.7. View Source
